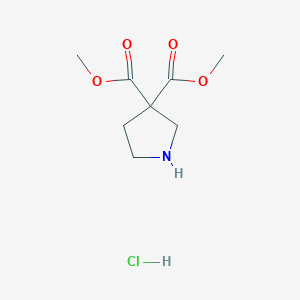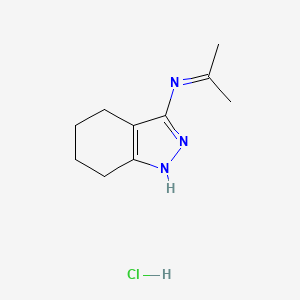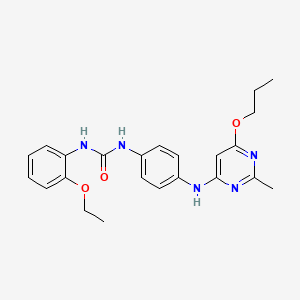
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as E-3810 and has been shown to have promising results in several studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) involved the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed at optimizing spacer length between pharmacophoric moieties to enhance inhibitory activities, highlighting the compound's potential application in developing treatments for conditions like Alzheimer's disease by targeting acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Chemical Transformations and Synthetic Applications
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method is significant for creating various urea derivatives, which are crucial in medicinal chemistry and pesticide development, showcasing the versatility of urea-based compounds in chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Antioxidant Activity
George et al. (2010) conducted a study on the synthesis and evaluation of antioxidant activity of some pyrimidinone derivatives, indicating the potential of such compounds in oxidative stress-related research. These findings suggest that derivatives of the chemical structure might hold promise for developing antioxidant therapies or supplements (George, Sabitha, Kumar, & Ravi, 2010).
Pharmacological Properties
Research by Cannito et al. (1990) on thiéno[2,3-d]pyrimidin-4-one 2-thiones explored their analgesic and anti-inflammatory activities. This study underscores the potential pharmacological applications of pyrimidinone derivatives in pain and inflammation management, suggesting a research direction for the specific compound (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier, & Narcisse, 1990).
Environmental Impact and Degradation
Investigation by Sharma, Banerjee, and Choudhury (2012) into the degradation of chlorimuron-ethyl by Aspergillus niger highlights the environmental aspect of urea-based herbicides, including their biodegradation and potential impact on soil and water systems. This research could provide insights into the environmental safety and degradation pathways of similar compounds (Sharma, Banerjee, & Choudhury, 2012).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-14-31-22-15-21(24-16(3)25-22)26-17-10-12-18(13-11-17)27-23(29)28-19-8-6-7-9-20(19)30-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNSHDJYDXNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)

![3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2455990.png)
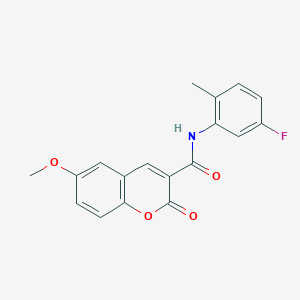
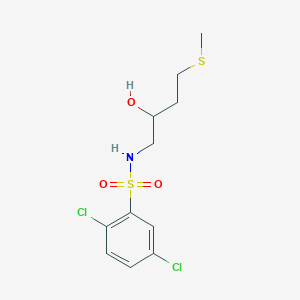
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
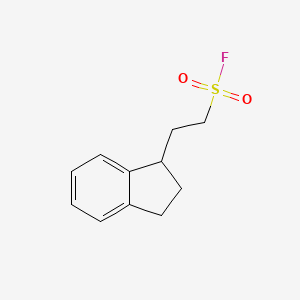
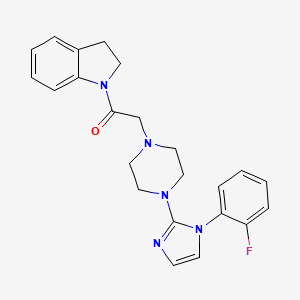

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)
